

DACM Labeling for Fluorescence Microscopy: Application Notes and Protocols

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Compound of Interest

Compound Name: DACM

Cat. No.: B1210941

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Introduction

N-(7-Dimethylamino-4-methylcoumarin-3-yl)maleimide (**DACM**) is a thiol-reactive fluorescent probe widely used in biological research for labeling and detecting sulfhydryl groups in proteins and other molecules. Its maleimide group reacts specifically with free thiol groups, such as those found in cysteine residues, forming a stable thioether bond. This reaction is accompanied by a significant increase in fluorescence, making **DACM** a valuable tool for quantifying and visualizing thiols in various biological contexts. **DACM**'s favorable spectral properties, including a high molar extinction coefficient and quantum yield upon reaction, contribute to its utility in fluorescence microscopy, immunofluorescence assays, and other fluorescence-based detection methods.^{[1][2]} Its blue fluorescence can be readily distinguished from other common fluorophores, allowing for multiplexing experiments.

Physicochemical and Spectral Properties of DACM

DACM is a solid, light yellow to yellow in appearance, with a molecular weight of 298.29 g/mol and a chemical formula of $C_{16}H_{14}N_2O_4$.^[2] For optimal performance and stability, **DACM** should be stored at -20°C, protected from moisture and light. When dissolved in a solvent, it is recommended to store the solution at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month), ensuring the container is sealed and protected from light.

The spectral characteristics of **DACM** are crucial for its application in fluorescence microscopy. The dye exhibits an excitation maximum (Ex) at approximately 396 nm and an emission maximum (Em) at around 468 nm.[2] While specific values for quantum yield and molar extinction coefficient can vary depending on the solvent and conjugation state, **DACM** is known to have a high quantum yield upon reacting with thiols.[1]

| Property | Value | Reference |
|----------------------------------|---|-----------|
| Molecular Weight | 298.29 g/mol | [2] |
| Chemical Formula | C ₁₆ H ₁₄ N ₂ O ₄ | [2] |
| Appearance | Light yellow to yellow solid | [2] |
| Excitation Maximum (Ex) | ~396 nm | [2] |
| Emission Maximum (Em) | ~468 nm | [2] |
| Quantum Yield (Φ) | High upon thiol reaction | [1] |
| Molar Extinction Coefficient (ε) | High | [1] |
| Storage | -20°C (solid), -80°C (in solvent) | |

DACM-Thiol Reaction Mechanism

The labeling of proteins and other molecules by **DACM** occurs through a specific chemical reaction between the maleimide group of **DACM** and the sulfhydryl group of a thiol, typically from a cysteine residue. This reaction is a Michael addition, where the thiol acts as a nucleophile and attacks one of the carbon atoms of the double bond in the maleimide ring. This forms a stable, covalent thioether linkage. The reaction is highly selective for thiols within a pH range of 6.5-7.5.

Caption: Reaction of **DACM** with a thiol group.

Experimental Protocols

Protocol 1: Labeling of Proteins in Solution

This protocol describes the labeling of purified proteins containing accessible cysteine residues with **DACM**.

Materials:

- Purified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.4)
- **DACM** powder
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Reaction buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2
- Quenching solution: 1 M β -mercaptoethanol or dithiothreitol (DTT)
- Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

- Prepare **DACM** Stock Solution:
 - Dissolve **DACM** powder in anhydrous DMF or DMSO to a final concentration of 10 mM.
 - This stock solution should be prepared fresh and protected from light.
- Prepare Protein Solution:
 - Dissolve the purified protein in the reaction buffer at a concentration of 1-10 mg/mL.
 - Ensure the buffer is free of any thiol-containing compounds. If reducing agents were used during purification, they must be removed by dialysis or buffer exchange prior to labeling.
- Labeling Reaction:
 - Add the **DACM** stock solution to the protein solution at a molar ratio of 10-20 moles of **DACM** per mole of protein. The optimal ratio may need to be determined empirically.
 - Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light and with gentle stirring.

- Quench Reaction:
 - Add the quenching solution to the reaction mixture to a final concentration of 10 mM to react with any unreacted **DACM**.
 - Incubate for 30 minutes at room temperature.
- Purification of Labeled Protein:
 - Separate the **DACM**-labeled protein from unreacted dye and quenching agent using a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).
 - Monitor the elution of the protein by measuring absorbance at 280 nm and the fluorescence of **DACM** (Ex/Em = 396/468 nm).
- Characterization and Storage:
 - Determine the degree of labeling by measuring the absorbance of the protein at 280 nm and the **DACM** at 396 nm.
 - Store the labeled protein at 4°C or -20°C, protected from light.

Protocol 2: Staining of Fixed Adherent Cells

This protocol provides a method for staining fixed cells to visualize intracellular thiols.

Materials:

- Adherent cells grown on coverslips or in imaging dishes
- Phosphate-buffered saline (PBS)
- Fixation solution: 4% paraformaldehyde in PBS
- Permeabilization solution: 0.1% Triton X-100 in PBS
- **DACM** staining solution: 10-50 µM **DACM** in PBS

- Mounting medium
- Fluorescence microscope

Procedure:

- Cell Culture and Fixation:
 - Culture adherent cells on coverslips or in imaging dishes to the desired confluency.
 - Wash the cells twice with PBS.
 - Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
 - Wash the cells three times with PBS.
- Permeabilization:
 - Incubate the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the cell membranes.
 - Wash the cells three times with PBS.
- **DACM** Staining:
 - Prepare the **DACM** staining solution by diluting the 10 mM stock solution in PBS to a final concentration of 10-50 μ M. The optimal concentration should be determined empirically.
 - Incubate the cells with the **DACM** staining solution for 30-60 minutes at room temperature, protected from light.
- Washing:
 - Wash the cells three to five times with PBS to remove unbound **DACM**.
- Mounting and Imaging:
 - Mount the coverslips onto microscope slides using an appropriate mounting medium.

- Image the cells using a fluorescence microscope with filters appropriate for **DACM** (Excitation: ~396 nm, Emission: ~468 nm).

Protocol 3: Staining of Live Adherent Cells

This protocol outlines a method for labeling viable cells to monitor dynamic changes in intracellular thiol levels.

Materials:

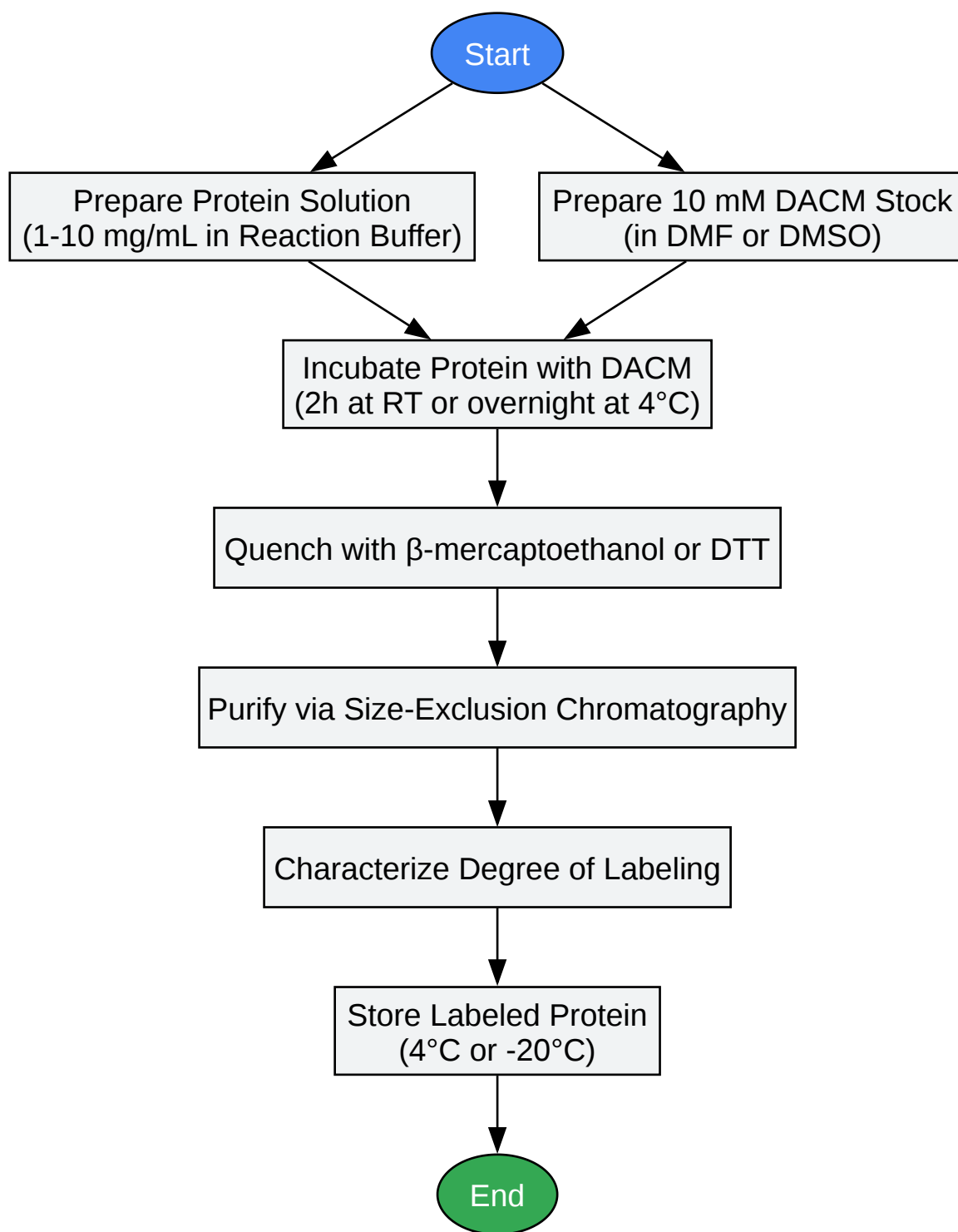
- Adherent cells grown in imaging dishes
- Cell culture medium
- **DACM** staining solution: 1-10 μ M **DACM** in serum-free cell culture medium or HBSS
- Fluorescence microscope with live-cell imaging capabilities

Procedure:

- Cell Culture:
 - Culture adherent cells in imaging dishes to the desired confluency.
- **DACM** Staining:
 - Prepare the **DACM** staining solution by diluting the 10 mM stock solution in serum-free cell culture medium or Hank's Balanced Salt Solution (HBSS) to a final concentration of 1-10 μ M. The optimal concentration should be determined empirically to minimize cytotoxicity.
 - Remove the culture medium from the cells and wash once with warm serum-free medium or HBSS.
 - Incubate the cells with the **DACM** staining solution for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
- Washing:

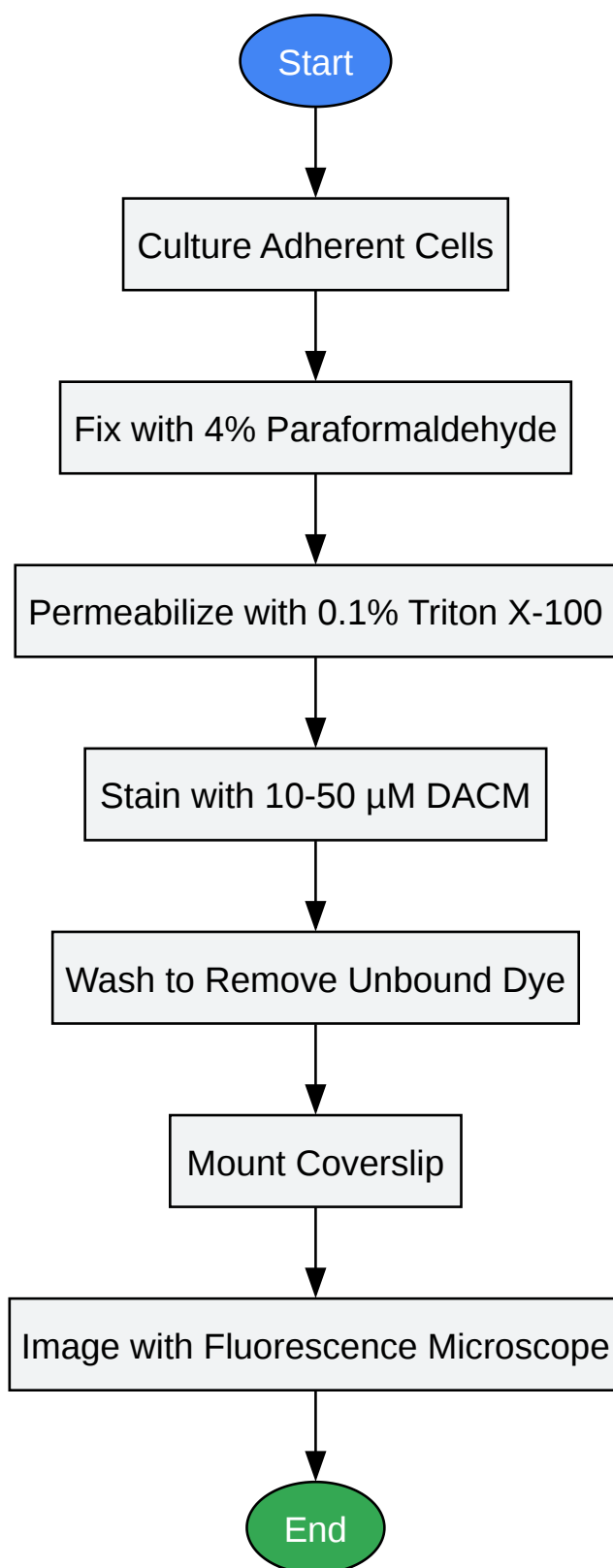
- Remove the staining solution and wash the cells two to three times with warm culture medium or HBSS to remove unbound **DACM**.
- Imaging:
 - Add fresh, warm culture medium to the cells.
 - Image the live cells immediately using a fluorescence microscope equipped with a stage-top incubator to maintain temperature and CO₂ levels. Use filter sets appropriate for **DACM** (Excitation: ~396 nm, Emission: ~468 nm).

Experimental Workflow Diagrams



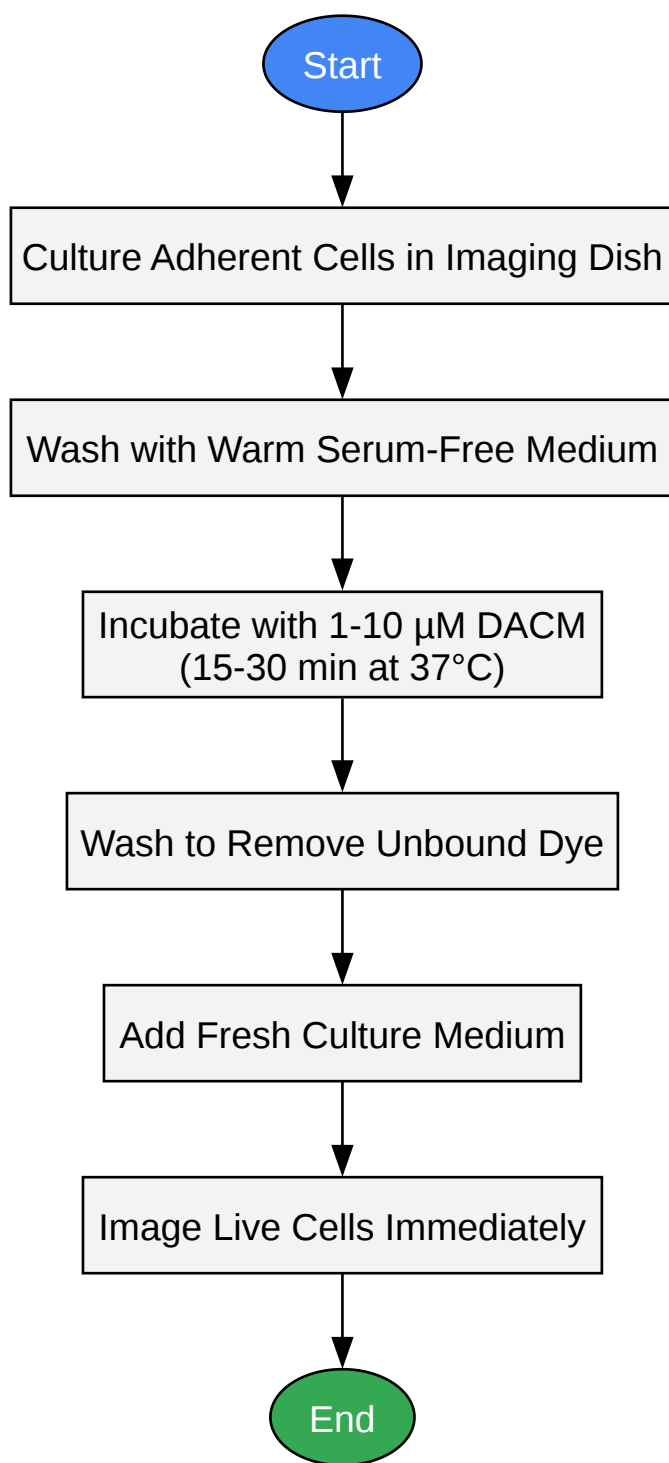
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Caption: Workflow for labeling purified proteins with **DACM**.



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Caption: Workflow for staining fixed cells with **DACM**.



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Caption: Workflow for staining live cells with **DACM**.

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References

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